4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid
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Overview
Description
4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a cyclic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of methanesulfonic acid under reflux conditions in methanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclic ester can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyclic ester would yield a diol.
Scientific Research Applications
4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid include other cyclic esters and hydroxy acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and cyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCEVVYDAAWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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